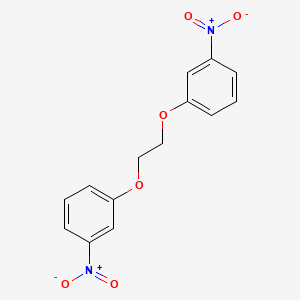

1,2-Bis(3-nitrophenoxy)ethane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-nitro-3-[2-(3-nitrophenoxy)ethoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c17-15(18)11-3-1-5-13(9-11)21-7-8-22-14-6-2-4-12(10-14)16(19)20/h1-6,9-10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCBXHQZIWRUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297032 | |

| Record name | 1,1'-[ethane-1,2-diylbis(oxy)]bis(3-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25986-11-2 | |

| Record name | NSC113231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-[ethane-1,2-diylbis(oxy)]bis(3-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(3-NITROPHENOXY)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Significance and Emerging Research Directions

Exploration of Ethereal Linkage Formation Strategies

The construction of the aryl ether bonds in 1,2-Bis(3-nitrophenoxy)ethane is the critical step in its synthesis. Various strategies have been developed for this transformation, primarily revolving around nucleophilic substitution reactions.

The most direct and widely employed method for synthesizing 1,2-Bis(3-nitrophenoxy)ethane is the Williamson ether synthesis. orgchemres.orgwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this pathway, a 3-nitrophenoxide ion acts as the nucleophile, attacking an electrophilic ethylene (B1197577) derivative, typically a 1,2-dihaloethane such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane.

The general reaction can be represented as: 2 (O₂N-C₆H₄-O⁻) + X-CH₂CH₂-X → O₂N-C₆H₄-O-CH₂CH₂-O-C₆H₄-NO₂ + 2 X⁻ (where X is a halogen)

The phenoxide nucleophile is generated in situ by treating 3-nitrophenol with a suitable base. Common bases include alkali metal hydroxides (NaOH, KOH) or carbonates (K₂CO₃). orgchemres.orggoogle.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc), which can effectively solvate the cation without hindering the nucleophilicity of the phenoxide. wikipedia.orggoogle.com

This reaction is also a form of Nucleophilic Aromatic Substitution (SNAr) if the starting materials are 1-halo-3-nitrobenzene and ethylene glycol. In this case, the glycol is deprotonated by a base to form a nucleophilic alkoxide, which then attacks the electron-deficient aromatic ring. The presence of the nitro group is crucial as it is a powerful electron-withdrawing group that activates the aryl halide towards nucleophilic attack. masterorganicchemistry.com However, the activating effect is strongest when the nitro group is positioned ortho or para to the leaving group (the halide). masterorganicchemistry.comresearchgate.net In the case of 1,2-Bis(3-nitrophenoxy)ethane, the nitro group is in the meta position, providing less electronic activation compared to its 2-nitro and 4-nitro isomers.

Beyond the classical Williamson synthesis, other coupling reactions have been developed for the formation of aryl ethers, which represent viable, albeit less common, routes for the production of 1,2-Bis(3-nitrophenoxy)ethane.

Ullmann Condensation: The Ullmann ether synthesis is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.org For 1,2-Bis(3-nitrophenoxy)ethane, this would involve the reaction of 1-halo-3-nitrobenzene with ethylene glycol in the presence of a stoichiometric or catalytic amount of copper. wikipedia.org Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 200°C) and high-boiling polar solvents like nitrobenzene (B124822) or N-methylpyrrolidone. wikipedia.org The mechanism involves the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

Buchwald-Hartwig Etherification: A more modern alternative is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. organic-chemistry.org Originally developed for C-N bond formation, this methodology has been successfully adapted for the synthesis of aryl ethers, often providing a more general and efficient alternative to the Ullmann reaction. organic-chemistry.orgorganic-chemistry.org This reaction would couple an aryl halide or triflate (e.g., 1-bromo-3-nitrobenzene) with ethylene glycol using a palladium catalyst and a specialized phosphine (B1218219) ligand. organic-chemistry.orgrug.nl These reactions generally proceed under milder conditions than the Ullmann condensation, but the cost of the palladium catalyst and ligands can be a consideration. nih.gov

Catalytic and Non-Catalytic Approaches to 1,2-Bis(3-nitrophenoxy)ethane

Catalytic enhancements primarily focus on improving the efficiency of the Williamson ether synthesis, which can be sluggish. orgchemres.org

Phase-Transfer Catalysis (PTC): A significant enhancement involves the use of phase-transfer catalysts. researchgate.net In an industrial setting, the reaction may be performed in a biphasic system (e.g., aqueous NaOH and an organic solvent containing the reactants). The 3-nitrophenoxide ion, being soluble in the aqueous phase, cannot easily react with the 1,2-dihaloethane in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyldimethyllaurylammonium (B1221390) chloride or tetrabutylammonium (B224687) bisulfate, facilitates the reaction. google.comresearchgate.net The catalyst's lipophilic cation pairs with the phenoxide anion, transporting it from the aqueous phase to the organic phase where it can react with the dihaloethane. niscair.res.in This technique increases the reaction rate and allows for milder conditions. researchgate.net Multi-site phase-transfer catalysts (MPTCs) have been developed to offer even higher reactivity due to an increased number of active sites per molecule. researchgate.net

Microwave Irradiation: Another enhancement is the use of microwave irradiation, which can dramatically reduce reaction times by rapidly and efficiently heating the reaction mixture. orgchemres.org Studies on similar dinitro alkyl aryl ethers have shown excellent yields under solvent-free conditions using microwave heating with a solid base like potassium carbonate. orgchemres.org

In metal-catalyzed coupling reactions like the Ullmann and Buchwald-Hartwig syntheses, the ligands play a crucial catalytic role. In the Ullmann reaction, ligands such as phenanthroline can stabilize the copper catalyst. wikipedia.org In the Buchwald-Hartwig reaction, bulky, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) are essential. rug.nlnih.gov These ligands stabilize the palladium center, facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, and promote the formation of the desired C-O bond. rug.nl

The choice of synthetic method depends on factors such as cost, scale, available equipment, and desired purity. Each pathway offers a different profile of efficiency, selectivity, and operating conditions.

| Synthetic Method | Typical Reactants | Catalyst/Base | Solvent | Temperature | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|---|

| Williamson Synthesis | 3-Nitrophenol + 1,2-Dihaloethane | NaOH, KOH, K₂CO₃ | DMF, DMAc, DMSO | Room Temp. to 100°C | Simple, inexpensive reagents. wikipedia.org | Can be slow; may require heating. orgchemres.org |

| Williamson with PTC | 3-Nitrophenol + 1,2-Dihaloethane | NaOH(aq) + Quaternary Ammonium Salt | Biphasic (e.g., Toluene/Water) | 50 - 100°C | Faster rates, milder conditions, suitable for large scale. google.comresearchgate.net | Requires catalyst and separation. |

| Ullmann Condensation | 1-Halo-3-nitrobenzene + Ethylene Glycol | Copper (metal or salt) + Base | NMP, Nitrobenzene | > 150°C | Classic, well-established method. wikipedia.org | Harsh conditions, high temperatures, often stoichiometric copper. wikipedia.org |

| Buchwald-Hartwig Etherification | 1-Halo-3-nitrobenzene + Ethylene Glycol | Palladium complex + Phosphine Ligand + Base | Toluene, Dioxane | 80 - 120°C | High efficiency, broad scope, milder than Ullmann. organic-chemistry.org | Expensive catalyst and ligands. nih.gov |

Selectivity is a key consideration. The primary challenge in this synthesis is avoiding the formation of mono-substituted intermediates and other side products. By using a precise 2:1 molar ratio of the 3-nitrophenol (or its salt) to the ethylene dihalide, the formation of the desired disubstituted product is favored. Process optimization is crucial to maximize selectivity.

Process Optimization and Scalability Considerations for 1,2-Bis(3-nitrophenoxy)ethane

Transitioning the synthesis of 1,2-Bis(3-nitrophenoxy)ethane from a laboratory procedure to an industrial-scale process requires careful optimization of several parameters to ensure safety, cost-effectiveness, and high product quality. acs.org

Parameter Optimization:

Temperature: Precise temperature control is critical. While higher temperatures can increase reaction rates, they may also promote the formation of undesirable by-products. For instance, in analogous processes for the 2-nitro isomer, a reaction temperature of 55-65°C was found to be optimal. google.com

Molar Ratios: The stoichiometry of the reactants must be carefully controlled. A slight excess of the chloronitrobenzene component (e.g., 210-220 mol% relative to ethylene glycol) is often used to ensure complete conversion of the more valuable glycol reactant. google.com

Base and Solvent: The choice and form of the base are important. Using solid alkali metal hydroxides, or a suspension in the solvent, can be advantageous over aqueous solutions to minimize water-related side reactions and simplify downstream processing. google.com Polar aprotic solvents like DMAc are effective for this type of reaction on a large scale. google.com

Reaction Time: The duration of the reaction, including the rate of addition of reagents and the post-reaction stirring time, must be optimized to maximize yield without extending the process unnecessarily, which would increase operational costs. google.comgoogle.com

Scalability: For industrial production, shifting from traditional batch reactors to continuous flow reactors can offer significant advantages. Flow reactors provide superior heat and mass transfer, allowing for better temperature control and reducing the risks associated with exothermic reactions. This enhanced control can lead to higher yields and purity. A patent describing the synthesis of the 2-nitro isomer provides insights into a scalable batch process, including automated pH adjustment for purification and solvent recovery via distillation, which are key steps in making a process economically viable. google.com The purification protocol for the final product typically involves precipitation or crystallization from the reaction mixture by adding an anti-solvent like water, followed by filtration and washing to achieve the desired purity. google.com

Tuning Reaction Conditions for Enhanced Purity and Yield

Optimizing the synthesis of 1,2-Bis(3-nitrophenoxy)ethane requires careful management of reaction conditions to maximize product yield and purity while minimizing side reactions. Key parameters that are frequently adjusted include the choice of reactants, solvent, catalyst, temperature, and molar ratios of the reactants.

The reaction is typically conducted at temperatures ranging from 50 to 100 °C and may take between 1 to 8 hours to complete. lscollege.ac.in Solvents such as dimethylacetamide (DMAc) are often employed, particularly in industrial settings, due to their ability to dissolve the reactants and facilitate the reaction. google.comgoogle.com The choice of base is critical; strong alkali metal hydroxides like sodium hydroxide (B78521) are used to deprotonate the phenol or to react with ethylene glycol. google.comgoogle.com In some variations, a phase-transfer catalyst is used to enhance the reaction rate between reactants in different phases, although this can complicate the process. google.com

To drive the reaction to completion and ensure the full conversion of the ethane (B1197151) precursor, an excess of the nitrophenolic reactant is often used. For the analogous synthesis of 1,2-bis-(2-nitrophenoxy)-ethane from ethylene glycol and 2-chloronitrobenzene, a molar excess of 2-chloronitrobenzene (200 to 250 mol%) is preferred, which results in high yields and purity. google.comgoogle.com Post-reaction, purification is crucial. This often involves adjusting the pH of the reaction mixture to precipitate the crude product, followed by filtration. google.comgoogle.com The product can then be further purified by recrystallization from a suitable solvent like ethanol.

Table 1: Optimized Reaction Parameters for the Synthesis of 1,2-Bis(nitrophenoxy)ethane Analogs

Industrial-Scale Synthesis Techniques and Continuous Flow Reactor Applications

Scaling the synthesis of 1,2-Bis(3-nitrophenoxy)ethane from the laboratory bench to an industrial scale introduces significant challenges, primarily related to process safety, cost-efficiency, and consistency. Batch reactors, commonly used in lab-scale synthesis, suffer from poor heat transfer and mixing, which can lead to localized temperature spikes, increased side-product formation, and potential runaway reactions. researchgate.net To overcome these limitations, modern chemical manufacturing increasingly relies on continuous flow chemistry.

Continuous flow reactors, such as tubular or packed-bed reactors, offer numerous advantages for this type of synthesis. researchgate.netpolimi.it Their high surface-area-to-volume ratio allows for superior heat and mass transfer, enabling precise temperature control and rapid mixing. researchgate.netncl.res.in This leads to more consistent product quality, higher yields, enhanced safety due to the small volume of reactants at any given time, and reduced waste. polimi.itrsc.org

For the industrial production of nitrophenoxy-ethanes, a one-step process in a continuous flow system is highly advantageous. A patented process for the ortho-isomer, which is adaptable for the meta-isomer, involves reacting ethylene glycol with the corresponding chloronitrobenzene in DMAc with an alkali metal hydroxide. google.comgoogle.com The reagents are continuously pumped through a tubular flow reactor where the temperature is precisely maintained, for instance between 55-65°C, to ensure optimal reaction rates and selectivity. google.com The system can be automated, with in-line pH adjustments and solvent recovery via distillation, making the process highly efficient and economical. google.com The adoption of such continuous manufacturing significantly improves upon older, multi-step batch processes that were often uneconomical due to lower yields and longer reaction times. google.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Nitrophenoxy-ethane Production

Advanced Molecular and Electronic Structure Elucidation of 1,2 Bis 3 Nitrophenoxy Ethane

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful computational tools used to predict and analyze the molecular and electronic properties of chemical compounds. These methods solve the Schrödinger equation for a molecule, providing insights into its geometry, stability, and reactivity. For a molecule like 1,2-Bis(3-nitrophenoxy)ethane, DFT calculations would be instrumental in understanding its fundamental characteristics.

Optimized Molecular Geometry and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the structure with the minimum energy. For a flexible molecule such as 1,2-Bis(3-nitrophenoxy)ethane, which has several rotatable bonds, this process involves a conformational analysis.

Conformational analysis explores the different spatial arrangements (conformers) that arise from the rotation around single bonds. The potential energy of the molecule is calculated for each conformation, and the results are often visualized in a potential energy surface diagram. The conformers corresponding to energy minima are the most stable and, therefore, the most likely to be observed experimentally. The analysis would identify key dihedral angles, bond lengths, and bond angles that define the shape of 1,2-Bis(3-nitrophenoxy)ethane.

Table 1: Hypothetical Data Table of Optimized Geometrical Parameters for 1,2-Bis(3-nitrophenoxy)ethane (Illustrative Only)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (ethane bridge) | Data not available |

| Bond Length | C-O (ether linkage) | Data not available |

| Bond Length | C-N (nitro group) | Data not available |

| Bond Angle | C-O-C | Data not available |

Electronic Structure Properties: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential Mapping

The electronic structure of a molecule governs its chemical behavior. Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1,2-Bis(3-nitrophenoxy)ethane, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and ether groups, and positive potential (blue) around the hydrogen atoms of the aromatic rings.

Global Reactivity Descriptors and Theoretical Predictions of Reactivity

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

Table 2: Global Reactivity Descriptors (Illustrative Definitions)

| Descriptor | Formula | Description | Predicted Value for 1,2-Bis(3-nitrophenoxy)ethane |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. | Data not available |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to change in electron distribution. | Data not available |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. | Data not available |

Spectroscopic Characterization Techniques in Academic Research

Spectroscopic techniques are essential for the experimental elucidation of molecular structures. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It is based on the magnetic properties of atomic nuclei. 1H NMR provides information about the different types of hydrogen atoms in a molecule and their connectivity, while 13C NMR reveals the carbon framework.

For 1,2-Bis(3-nitrophenoxy)ethane, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH2-) protons of the ethane (B1197151) bridge. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for a complete assignment of the proton environment. Similarly, the 13C NMR spectrum would provide signals for each unique carbon atom in the molecule.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (Illustrative Only)

| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | Data not available | Data not available |

| Ethane Bridge (-CH2-) | Data not available | Data not available |

| Aromatic C-O | - | Data not available |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. When a molecule absorbs IR radiation or scatters Raman light, its bonds vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present in the molecule.

The IR and Raman spectra of 1,2-Bis(3-nitrophenoxy)ethane would exhibit characteristic peaks corresponding to the vibrations of its functional groups. For instance, strong absorption bands for the nitro group (N-O stretching) would be expected in the IR spectrum. Other key vibrations would include C-H stretching of the aromatic rings and the ethane bridge, C=C stretching of the aromatic rings, and C-O stretching of the ether linkages. A detailed analysis of these vibrational modes would provide a comprehensive fingerprint of the molecule.

Table 4: Characteristic Vibrational Frequencies (Illustrative Only)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H | Stretching | Data not available |

| Alkane C-H | Stretching | Data not available |

| C=C (Aromatic) | Stretching | Data not available |

| NO2 | Asymmetric Stretching | Data not available |

| NO2 | Symmetric Stretching | Data not available |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions3.3. Analysis of Intermolecular Interactions and Crystal Packing Architectures3.3.1. Hydrogen Bonding Networks Involving Nitro and Ether Functionalities3.3.2. π-π Stacking Interactions and Their Role in Supramolecular Organization

Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of 1,2-Bis(3-nitrophenoxy)ethane, would be required to generate the data necessary to populate these sections with accurate and detailed scientific information.

Coordination Chemistry and Ligand Design Incorporating 1,2 Bis 3 Nitrophenoxy Ethane Moieties

Potential of 1,2-Bis(3-nitrophenoxy)ethane as a Ligand Precursor

1,2-Bis(3-nitrophenoxy)ethane serves as a valuable precursor for the synthesis of tailored ligands for metal coordination. The core structure possesses several key attributes that can be exploited in ligand design. The two terminal nitrophenoxy groups can be chemically modified to introduce coordinating functionalities. A primary route for transformation is the reduction of the nitro groups to amino groups, yielding 1,2-Bis(3-aminophenoxy)ethane. This diamine derivative is a versatile building block for the synthesis of Schiff base ligands. For instance, condensation with salicylaldehydes or other carbonyl-containing compounds can produce multidentate ligands with N and O donor atoms, capable of forming stable complexes with a variety of metal ions.

The flexibility of the central ethane (B1197151) bridge is another crucial feature. This linkage allows the two phenoxy units to adopt a range of conformations, enabling the resulting ligand to coordinate to metal centers in various geometries. This conformational adaptability is advantageous in the construction of coordination polymers and MOFs, as it can accommodate different metal ion coordination preferences and lead to the formation of diverse network topologies.

| Structural Feature | Potential Role in Ligand Design | Example of Derived Ligand Functionality |

| Nitro Groups | Precursor to coordinating groups; electronic modification | Reduction to amines for Schiff base formation |

| Ethane Bridge | Provides flexibility and conformational freedom | Adaptability to various metal coordination spheres |

| Phenoxy Ether Linkage | Potential weak coordination site; influences solubility | Modulation of electronic properties of donor atoms |

| meta-Substitution | Directs the orientation of coordinating groups | Control over the angle and directionality of metal binding |

Synthesis and Characterization of Metal-Organic Frameworks and Coordination Polymers

The development of novel MOFs and coordination polymers is a cornerstone of modern materials science. Ligands derived from 1,2-Bis(3-nitrophenoxy)ethane are anticipated to be excellent candidates for the construction of such materials due to their potential for forming robust and porous frameworks.

The design of new metal-ligand coordination spheres using ligands derived from 1,2-Bis(3-nitrophenoxy)ethane would be guided by several key principles. The choice of metal ion is paramount, as its preferred coordination number and geometry will dictate the local structure of the framework. For example, square planar metal ions like Cu(II) and Ni(II) or octahedral centers such as Co(II) would interact differently with a tetradentate Schiff base ligand derived from the precursor. mdpi.comresearchgate.net

The length and flexibility of the ligand are also critical design elements. The ethane spacer in 1,2-Bis(3-nitrophenoxy)ethane-derived ligands allows for a degree of rotational freedom, which can be either an advantage in accessing unique topologies or a challenge in achieving a specific, targeted architecture. The rigidity of the aromatic portions of the ligand, in contrast, provides directional control over the extension of the framework.

Furthermore, the strategic use of ancillary ligands can be employed to control the dimensionality and connectivity of the resulting MOF or coordination polymer. These co-ligands can cap coordination sites on the metal, preventing the formation of a dense, highly connected network and instead favoring the assembly of discrete cages or lower-dimensional polymers.

Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of complex supramolecular structures. nih.govresearchgate.netnih.govusf.edu This approach relies on the spontaneous organization of metal ions and organic ligands into thermodynamically stable, well-defined architectures. Ligands derived from 1,2-Bis(3-nitrophenoxy)ethane are well-suited for this methodology.

The directional nature of the coordinating groups on the ligand, combined with the specific coordination geometry of the metal ion, can be used to program the assembly process. For instance, a ligand with two bidentate coordination sites separated by the flexible ethane bridge could assemble with a metal ion that prefers a 90-degree coordination angle to form a molecular square or a larger, more complex macrocycle.

The interplay of strong metal-ligand bonds and weaker non-covalent interactions, such as hydrogen bonding and π-π stacking, can also be harnessed to guide the self-assembly process and stabilize the final architecture. The aromatic rings of the 1,2-Bis(3-nitrophenoxy)ethane backbone can participate in such interactions, leading to the formation of higher-order structures with unique topologies and properties.

Influence of Nitro Substituents on Ligand Electronic Properties and Metal Binding Affinity

The nitro groups in 1,2-Bis(3-nitrophenoxy)ethane have a profound impact on the electronic properties of the molecule and any ligands derived from it. The nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. nih.gov This electron-withdrawing nature has several important consequences for metal-ligand interactions.

Firstly, the presence of nitro groups decreases the electron density on the aromatic rings and, by extension, on the phenoxy oxygen atoms. This reduction in electron density can weaken the Lewis basicity of the oxygen atoms, potentially leading to a lower binding affinity for metal ions if these oxygens are intended as coordination sites.

Furthermore, when the nitro groups are reduced to amino groups to form, for example, Schiff base ligands, the strong electron-donating character of the resulting amino and imine groups will dominate the electronic landscape. In such cases, the original electronic influence of the nitro groups is reversed, leading to electron-rich ligands with a high affinity for metal ions.

| Property | Influence of Nitro Group | Consequence for Metal Coordination |

| Electron Density on Phenoxy Oxygen | Decreased | Potentially weaker binding to metal ions |

| Lewis Basicity of Nitro Group | Weak | Potential for M···O(NO2) semicoordination |

| Overall Ligand Polarity | Increased | Affects solubility and intermolecular interactions |

| Reactivity of Aromatic Ring | Deactivated towards electrophilic substitution | Influences synthetic routes for ligand modification |

Supramolecular Chemistry and Host Guest Systems Involving 1,2 Bis 3 Nitrophenoxy Ethane Analogues

Design and Synthesis of Molecular Clefts Incorporating Bis(nitrophenoxy)ethane Substructures

Molecular clefts, also known as molecular tweezers, are acyclic host molecules with two "arms" that can bind a guest molecule in the space between them. The design of these clefts is crucial for achieving selective molecular recognition. The 1,2-bis(phenoxy)ethane scaffold is a common component in these designs due to its inherent flexibility and the ability to pre-organize binding sites.

The synthesis of molecular clefts incorporating bis(nitrophenoxy)ethane substructures typically involves nucleophilic aromatic substitution or Williamson ether synthesis. For instance, reacting a catechol derivative with a halo-nitrobenzene compound can yield the desired bis(nitrophenoxy) structure. In a relevant synthesis, researchers have prepared 1,2-bis(2′-nitrophenoxy)-3-R-benzenes by reacting 3-R-catechol with 1-fluoro-2-nitrobenzene. These dinitro compounds can then be chemically reduced to the corresponding diamines, which serve as versatile precursors for more complex Schiff base ligands that act as molecular clefts for metal ions.

The general synthetic approach allows for modification of the aromatic rings or the catechol backbone to tune the electronic properties, rigidity, and geometry of the resulting molecular cleft. The nitro groups in 1,2-bis(3-nitrophenoxy)ethane make the aromatic rings electron-poor, predisposing them to engage in π-stacking interactions with electron-rich guest molecules. The flexible ethane (B1197151) linker allows the two nitrophenoxy arms to adopt a conformation suitable for encapsulating a guest.

Table 1: Synthetic Approaches to Bis(phenoxy)ethane Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

|---|---|---|---|

| 3-R-Catechol | 1-Fluoro-2-nitrobenzene | Nucleophilic Aromatic Substitution | 1,2-Bis(2'-nitrophenoxy)-3-R-benzene |

| Ethylene (B1197577) glycol | 2-Chloronitrobenzene | Williamson Ether Synthesis | 1,2-Bis(2-nitrophenoxy)ethane (B14865) |

Host-Guest Complexation Studies with Diverse Substrates

The ability of molecular clefts based on bis(nitrophenoxy)ethane analogues to form stable complexes with various guest molecules is central to their function in supramolecular chemistry. These interactions are driven by a combination of non-covalent forces.

Molecular recognition by these host systems is a highly specific process governed by the principles of structural and electronic complementarity between the host and guest. The primary mechanisms involved include:

π-π Stacking: The electron-deficient nitrophenoxy rings of the host can stack with electron-rich aromatic guests.

Hydrogen Bonding: While the parent 1,2-bis(3-nitrophenoxy)ethane lacks strong hydrogen bond donors, its reduced amino-analogue, 1,2-bis(aminophenoxy)ethane, can act as a hydrogen bond donor, interacting with guests that have acceptor sites (e.g., oxygen or nitrogen atoms).

Computational studies on related systems, such as bis(4-nitrophenyl)squaramide, have been used to investigate binding energetics with halide anions. These studies reveal that electrostatic interactions can account for a significant portion of the total interaction energy, with orbital interactions also playing a key role. The binding affinity and selectivity are influenced by factors like the size of the guest and solvation energies. Although specific binding constant data for 1,2-bis(3-nitrophenoxy)ethane are not widely reported, studies on analogous systems demonstrate that the association constants can be tuned by modifying the host structure.

A host molecule can act as a template by binding two or more reactants (guests) in a specific orientation, thereby facilitating a chemical reaction between them. This "template effect" can lead to higher reaction rates, improved yields, and the formation of specific isomers that would not be favored in the absence of the host. While specific examples of templated reactions within clefts made from 1,2-bis(3-nitrophenoxy)ethane are not prominent in the literature, the general principle is well-established. For instance, a bis-macrocyclic host can be used in a "thread-link-cut" approach where electrostatic interactions promote the threading of guest molecules, which are then linked via a click reaction. The host pre-organizes the reactants for the desired transformation.

Crystalline Clathrate Formation and Solid-State Host-Guest Interactions

In the solid state, host molecules can arrange into a crystal lattice that contains cavities or channels, which can trap guest molecules. This phenomenon leads to the formation of crystalline inclusion complexes or clathrates. The study of these structures provides valuable insights into the non-covalent interactions that drive molecular recognition.

Table 2: Crystallographic Data for 1,2-Bis(2-aminophenoxy)ethane

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

Pseudorotaxane and Macrocyclic Assembly Utilizing Phenoxy-Ethane Derivatives

The phenoxy-ethane moiety is a versatile linker and recognition site in the construction of more complex supramolecular assemblies like pseudorotaxanes and macrocycles.

A pseudorotaxane is a supramolecular complex in which a linear "thread" molecule is enclosed within a cyclic "host" molecule (a macrocycle) without a covalent bond. The stability of these assemblies relies on non-covalent interactions between the thread and the macrocycle. The electron-poor nitrophenoxy groups of a 1,2-bis(3-nitrophenoxy)ethane-based thread could interact favorably with an electron-rich macrocyclic host, such as one containing crown ether or hydroquinone units.

Furthermore, the 1,2-bis(phenoxy)ethane unit can be incorporated into the structure of macrocycles themselves. These macrocycles can then act as hosts for various guests. For example, cryptands, which are bicyclic derivatives of crown ethers, show excellent binding properties with guests like paraquat due to their preorganized structures and multiple binding sites. The synthesis of macrocycles often relies on template-directed strategies to overcome the entropic penalty of cyclization. By functionalizing the ends of a bis(phenoxy)ethane derivative with reactive groups, it can be used in a cyclization reaction to form a larger macrocyclic structure. The self-assembly of such molecules can lead to the formation of ordered structures like columns or channels.

Mechanistic Organic Chemistry and Transformational Reactions of 1,2 Bis 3 Nitrophenoxy Ethane

Reaction Pathways Involving Nitro Group Reductions to Amino Derivatives

Several synthetic methodologies can be employed to achieve this transformation, with the choice of reagent influencing the reaction conditions and selectivity. The primary methods include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel. For a related compound, 1,2-bis(4-nitrophenyl)ethane, reduction to the corresponding diamine has been successfully carried out using Raney Nickel in an autoclave with hydrogen gas at 65-70°C. jetir.org A similar approach using transfer hydrogenation, with hydrazine (B178648) hydrate (B1144303) as the hydrogen source and Raney Nickel as the catalyst in methanol, is also effective and avoids the need for high-pressure hydrogenation equipment. jetir.org

Chemical Reduction: The classic method for nitroarene reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). mdpi.com The reaction proceeds through a series of single electron transfers from the metal. For instance, the reduction with tin and HCl involves the formation of tin chlorides as byproducts. acs.org Following the reduction, a basic workup is necessary to neutralize the acid and deprotonate the resulting ammonium (B1175870) ions to liberate the free amine.

The general pathway for the reduction of a nitro group to an amine involves the following intermediates: Nitro → Nitroso → Hydroxylamino → Amino. mdpi.com

Table 1: Common Reagents for Nitro Group Reduction

Elimination Reactions and Nucleophilic Substitution Processes at the Ethane (B1197151) Linkage

The core structure of 1,2-Bis(3-nitrophenoxy)ethane contains two types of ether linkages: the aryl ether (Ar-O) bonds and the alkyl ether (R-O) bonds associated with the ethane bridge. These linkages are generally stable under neutral, basic, and mild acidic conditions. wikipedia.org

Nucleophilic Substitution: Nucleophilic substitution reactions directly on the sp²-hybridized carbons of the nitrophenyl rings are highly unlikely to occur via standard Sₙ1 or Sₙ2 mechanisms. youtube.com However, the sp³-hybridized carbons of the ethane bridge (-O-CH₂-CH₂-O-) are potential sites for nucleophilic attack. Cleavage of these C-O bonds typically requires harsh conditions involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com

The mechanism for acid-catalyzed ether cleavage begins with the protonation of one of the ether oxygen atoms, converting the alkoxy group into a good leaving group (an alcohol). youtube.commasterorganicchemistry.com Subsequently, a nucleophile (e.g., I⁻ or Br⁻) attacks one of the adjacent carbons. Since these are primary carbons, the reaction proceeds via an Sₙ2 mechanism. youtube.com If excess acid is used, the initially formed alcohol (3-nitrophenol) and 1-halo-2-(3-nitrophenoxy)ethane can react further, ultimately leading to 1,2-dihaloethane and two molecules of 3-nitrophenol (B1666305).

Elimination Reactions: Elimination reactions to form a double bond require the removal of a proton and a leaving group from adjacent carbons. The ethane linkage in 1,2-Bis(3-nitrophenoxy)ethane lacks a suitable leaving group on one carbon and a proton on an adjacent carbon that would lead to a stable alkene via E1 or E2 pathways under standard conditions. The ether oxygen itself is a poor leaving group unless protonated. masterorganicchemistry.com Under the strongly acidic conditions required for cleavage, substitution reactions are generally favored over elimination for primary substrates like the ethane bridge. indusuni.ac.in

Kinetics and Deuterium (B1214612) Isotope Effect Studies for Reaction Mechanism Elucidation

While specific kinetic and deuterium isotope effect studies for 1,2-Bis(3-nitrophenoxy)ethane are not extensively documented in the literature, the principles can be applied to understand its potential reaction mechanisms. Kinetic studies measure reaction rates to determine the order of a reaction and the influence of reactant concentrations, providing insight into the composition of the rate-determining step.

The deuterium kinetic isotope effect (KIE), expressed as the ratio of the rate constant for a hydrogen-containing reactant (kH) to that of its deuterium-labeled counterpart (kD), is a powerful tool for probing transition state structures. A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step of a reaction. This is because the C-D bond has a lower zero-point vibrational energy and is stronger than the C-H bond, thus requiring more energy to break.

For instance, in a hypothetical E2 elimination reaction involving the ethane linkage, if the abstraction of a proton from a carbon atom were the rate-limiting step, one would expect a significant primary KIE. Conversely, if the reaction proceeded through an E1 mechanism where the rate-determining step is the cleavage of the C-O bond to form a carbocation, the kH/kD ratio would be close to 1, as the C-H bond is not broken in this step.

Studies on the enzymatic dioxygenation of nitrobenzene (B124822) have shown that isotope fractionation can be used to investigate reaction mechanisms, with significant carbon isotope effects observed, suggesting that C-O bond formation is part of the rate-determining process. nih.gov Similarly, studies on proton transfers from 2-nitropropane (B154153) have utilized secondary deuterium isotope effects to probe the nature of the transition state. rsc.org These examples highlight the utility of such studies, which could be applied to investigate the mechanisms of reduction or potential cleavage reactions of 1,2-Bis(3-nitrophenoxy)ethane.

Table 2: Interpretation of Primary Deuterium Kinetic Isotope Effects (KIE)

Reductive Cyclization Pathways to Novel Macrocyclic Structures

The spatial arrangement of the two nitro groups in 1,2-Bis(3-nitrophenoxy)ethane allows for intramolecular reactions under reductive conditions, leading to the formation of novel macrocyclic compounds. This process, known as reductive cyclization, involves the coupling of the two nitrogen atoms.

When 1,2-bis(nitrophenoxy)ethane derivatives are subjected to reducing agents, instead of full reduction to the diamine, partial reduction can lead to intermediate species that couple intramolecularly. The reaction between a nitroso group on one ring and a hydroxylamino group on the other ring, formed in situ, results in the formation of an azoxy linkage (-N(O)=N-). This intramolecular condensation, accompanied by the loss of a water molecule, yields a macrocyclic structure known as an azoxycrown ether.

Further reduction of the azoxy group can produce the corresponding azo linkage (-N=N-), forming an azocrown ether. The size of the resulting macrocycle is determined by the length and conformation of the diether bridge. For the ortho-analogue, 1,2-bis(2-nitrophenoxy)ethanes, reductive cyclization has been shown to produce 10-membered azoxycrown ethers as the major products. It is expected that the meta-substituted 1,2-Bis(3-nitrophenoxy)ethane would undergo similar cyclization, though potentially leading to different ring sizes or yields due to the different geometric constraints.

The synthesis of macrocycles via intramolecular cyclization is often in competition with intermolecular polymerization, which can significantly lower the yield of the desired cyclic product. To favor cyclization, reactions are often run under high-dilution conditions. An alternative and powerful strategy is the use of a template effect.

A template effect involves the use of a metal cation that can coordinate to heteroatoms (in this case, the ether oxygens) within the open-chain precursor molecule. escholarship.org This coordination pre-organizes the molecule into a conformation that brings the reactive nitro groups into close proximity, thereby promoting the intramolecular cyclization reaction over intermolecular polymerization. The size of the metal cation can influence the conformation and, consequently, the yield and even the structure of the resulting macrocycle.

For the formation of azoxycrown or azocrown ethers from 1,2-Bis(3-nitrophenoxy)ethane, alkali metal cations such as Li⁺, Na⁺, and K⁺ could serve as effective templates. nih.gov The cation would be complexed by the four oxygen atoms of the bis(phenoxy)ethane chain, creating a pseudo-cyclic conformation that facilitates the intramolecular reductive coupling of the nitro groups. The optimal cation would be one whose ionic radius best fits the cavity formed by the precursor's ether oxygens. Investigating the reaction yields in the presence of different alkali metal salts would provide clear evidence for this template effect.

Derivatization Strategies and Functional Group Transformations of 1,2 Bis 3 Nitrophenoxy Ethane

Selective Functionalization of Aromatic Rings

The presence of the nitro group and the phenoxy ether linkage significantly influences the reactivity of the aromatic rings in 1,2-bis(3-nitrophenoxy)ethane towards substitution reactions. The nitro group is a strong deactivating group for electrophilic aromatic substitution and a meta-director. Conversely, the phenoxy group is an ortho-, para-director and an activating group. The interplay of these competing effects dictates the regioselectivity of further functionalization.

Electrophilic Aromatic Substitution: Due to the powerful deactivating nature of the nitro group, electrophilic aromatic substitution reactions on 1,2-bis(3-nitrophenoxy)ethane are generally challenging and require harsh reaction conditions. The nitro group directs incoming electrophiles to the positions meta to itself (positions 4 and 6) and ortho to the ether linkage (position 2). The ether linkage, being an activating group, also directs to its ortho and para positions (positions 2, 4, and 6). Therefore, the substitution pattern will be a result of the combined directing effects. For instance, halogenation or nitration would be expected to yield a mixture of isomers with substitution occurring at the positions ortho and para to the ether linkage and meta to the nitro group.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of a suitable leaving group, such as a halogen, by a nucleophile. While the parent compound does not possess a leaving group, derivatives of 1,2-bis(3-nitrophenoxy)ethane, such as halogenated analogues, could undergo SNAr reactions. The nitro group provides significant resonance stabilization to the Meisenheimer complex intermediate, which is a key step in the SNAr mechanism.

Modifications and Transformations of the Ethane (B1197151) Backbone

The 1,2-dioxyethane bridge in 1,2-bis(3-nitrophenoxy)ethane offers another site for chemical modification, primarily through cleavage of the ether linkages.

Ether Cleavage: The ether bonds in diaryl ethers can be cleaved under various conditions, although this can be a challenging transformation. Methods for ether cleavage often involve strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃). Reductive cleavage methods have also been developed. The products of such cleavage would be 3-nitrophenol (B1666305) and ethylene (B1197577) glycol or its derivatives. The specific conditions required for the cleavage of the ether bonds in 1,2-bis(3-nitrophenoxy)ethane would need to be determined empirically, as the presence of the nitro groups could influence the reaction.

| Transformation | Reagents | Potential Products | Notes |

| Ether Cleavage | HBr or HI | 3-Nitrophenol, 1,2-Dihaloethane | Harsh conditions, potential for side reactions. |

| Reductive Cleavage | Na/NH₃ | 3-Nitrophenol, Ethane | Strong reducing conditions. |

Conversion to Aminophenoxy Derivatives for Expanded Chemical Applications

One of the most significant transformations of 1,2-bis(3-nitrophenoxy)ethane is the reduction of the nitro groups to primary amines, yielding 1,2-bis(3-aminophenoxy)ethane. This diamine is a valuable monomer for the synthesis of high-performance polymers and a versatile building block for more complex organic molecules.

The reduction of aromatic nitro compounds can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The reaction is generally clean and proceeds with high yields. For the reduction of the 4-nitro isomer, hydrazine (B178648) hydrate (B1144303) with a palladium on carbon catalyst has been used effectively. jetir.org A similar approach can be applied to the 3-nitro isomer. Another study on a related compound, 1,2-bis(4-nitrophenyl)ethane, demonstrated successful reduction using Raney Nickel with either hydrazine hydrate or hydrogen gas under pressure. jetir.org

| Catalyst | Reducing Agent | Solvent | Yield (%) | Reference |

| Palladium on Carbon (5%) | Hydrazine monohydrate | Ethanol | 92.2 | jetir.org |

| Raney Nickel | Hydrazine hydrate | Methanol | High | jetir.org |

| Raney Nickel | Hydrogen gas (10-12 kg pressure) | Methanol | High | jetir.org |

The resulting 1,2-bis(3-aminophenoxy)ethane is a versatile intermediate. The amino groups can undergo a wide range of reactions, including diazotization, acylation, alkylation, and condensation with carbonyl compounds, opening up a vast chemical space for further derivatization.

Orthogonal Protecting Group Strategies in Multi-Step Organic Synthesis

The presence of two reactive amino groups in 1,2-bis(3-aminophenoxy)ethane necessitates the use of protecting groups in multi-step syntheses to achieve selective functionalization. Orthogonal protecting group strategies are particularly valuable, as they allow for the selective deprotection of one amine in the presence of the other, enabling sequential modifications.

A common strategy for the selective mono-protection of diamines involves the use of the tert-butoxycarbonyl (Boc) group. scielo.org.mxredalyc.orgresearchgate.net For instance, one of the amino groups in 1,2-bis(3-aminophenoxy)ethane could be selectively protected as a Boc-carbamate. This could be achieved by treating the diamine with one equivalent of di-tert-butyl dicarbonate (B1257347) (Boc₂O). The remaining free amino group can then be subjected to a specific chemical transformation.

Following the reaction at the unprotected amine, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid), which would not affect other protecting groups that are labile to basic or hydrogenolytic conditions. This allows for the subsequent functionalization of the second amino group with a different moiety.

Hypothetical Orthogonal Synthesis:

Selective Mono-protection: React 1,2-bis(3-aminophenoxy)ethane with one equivalent of Boc₂O to yield the mono-Boc protected diamine.

First Functionalization: Acylate the free amino group with an acid chloride (R¹-COCl).

Deprotection: Remove the Boc group using trifluoroacetic acid.

Second Functionalization: React the newly freed amino group with a different electrophile, for example, an isocyanate (R²-NCO), to form a urea (B33335) linkage.

This orthogonal approach allows for the synthesis of unsymmetrically disubstituted derivatives of 1,2-bis(3-aminophenoxy)ethane, which would be difficult to achieve otherwise.

| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonality |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) | Stable to bases and hydrogenolysis. |

| Cbz (Carboxybenzyl) | Benzyl chloroformate | Hydrogenolysis (H₂/Pd) | Stable to mild acid and base. |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) | Stable to acid and hydrogenolysis. |

Advanced Materials Science Applications of 1,2 Bis 3 Nitrophenoxy Ethane and Its Derivatives

Polymer Chemistry: Incorporation into High-Performance Polymeric Materials

The primary application of 1,2-bis(3-nitrophenoxy)ethane in polymer chemistry is as a precursor to its diamine derivative, 1,2-bis(3-aminophenoxy)ethane. This diamine is a valuable monomer in the synthesis of specialty polymers, most notably polyimides. The conversion from the dinitro to the diamine compound is a critical step, typically achieved through catalytic hydrogenation, that transforms the molecule into a reactive monomer suitable for polycondensation reactions.

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides involves the reaction of a diamine with a dianhydride. 1,2-Bis(3-aminophenoxy)ethane, derived from 1,2-bis(3-nitrophenoxy)ethane, can be utilized as the diamine monomer in such reactions.

The general polymerization process to form the poly(amic acid) precursor, which is then thermally or chemically imidized to the final polyimide, is depicted below:

Reaction of 1,2-bis(3-aminophenoxy)ethane with a dianhydride to form a poly(amic acid), followed by imidization to yield a polyimide.

The flexible ether linkages in the 1,2-bis(3-aminophenoxy)ethane monomer can impart a degree of flexibility to the resulting polyimide backbone. This can lead to polymers with improved processability and solubility in organic solvents compared to fully aromatic and rigid polyimides, without significantly compromising their desirable thermal properties. The meta-substitution pattern of the phenoxy groups also influences the polymer's final architecture, contributing to its solubility and processing characteristics.

The incorporation of the 1,2-bis(3-aminophenoxy)ethane moiety into a polyimide backbone is expected to influence the material's mechanical and thermal properties. The ether linkages introduce greater rotational freedom compared to more rigid monomers, which can enhance properties like toughness and elongation at break. However, this increased flexibility might lead to a slight reduction in the glass transition temperature (Tg) and modulus when compared to polyimides derived from more rigid, linear diamines.

Table 8.1: Expected Influence of 1,2-bis(3-aminophenoxy)ethane on Polyimide Properties

| Property | Expected Influence | Rationale |

|---|---|---|

| Solubility | Increased | The meta-catenation and ether linkages disrupt chain packing, enhancing solubility in organic solvents. |

| Processability | Improved | The enhanced flexibility of the polymer backbone can lower the melt viscosity, facilitating processing. |

| Glass Transition Temperature (Tg) | Potentially Lower | The flexible ether linkages may lower the Tg compared to polyimides made from more rigid diamines. |

| Mechanical Toughness | Potentially Enhanced | The ability of the flexible segments to absorb energy can lead to increased toughness and ductility. |

Molecular Electronics and Optoelectronic Materials

While the application of 1,2-bis(3-nitrophenoxy)ethane in this field is still largely theoretical, its molecular structure presents intriguing possibilities.

Organic compounds containing both electron-donating and electron-accepting moieties are known to form charge-transfer (CT) complexes. The nitrophenoxy groups in 1,2-bis(3-nitrophenoxy)ethane are electron-withdrawing, making the molecule a potential electron acceptor. When combined with suitable electron-donating molecules, it could form CT complexes. These complexes are characterized by a degree of electronic charge transfer from the donor to the acceptor, which can result in unique optical and electrical properties.

The formation of such complexes could be explored for applications in organic electronics, such as in the active layers of organic field-effect transistors (OFETs) or as components in organic solar cells. However, there is currently a lack of specific research demonstrating the formation and characterization of charge-transfer complexes involving 1,2-bis(3-nitrophenoxy)ethane.

Nitroaromatic compounds can exhibit photoresponsive behavior, and their electronic properties can be altered upon exposure to light. This opens up the possibility of using 1,2-bis(3-nitrophenoxy)ethane as a building block for photoresponsive materials. For instance, polymers or molecular crystals incorporating this molecule could potentially undergo changes in their conductivity, refractive index, or other properties upon irradiation. This area remains an open field for future research and development.

Exploration in Hybrid Materials and Nanocomposite Systems

The integration of organic molecules like 1,2-bis(3-nitrophenoxy)ethane into inorganic or nanoscale frameworks can lead to the creation of hybrid materials and nanocomposites with synergistic properties.

For example, its derivatives could be used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The nitro or amino groups could serve as coordination sites for metal ions, leading to porous structures with potential applications in gas storage, separation, or catalysis.

Furthermore, polymers derived from 1,2-bis(3-aminophenoxy)ethane could be used as matrices for nanocomposites. The incorporation of nanofillers such as clays, carbon nanotubes, or metallic nanoparticles into these polymer matrices could lead to materials with enhanced mechanical strength, thermal stability, or electrical conductivity. The specific interactions between the polymer matrix and the nanofiller would be crucial in determining the final properties of the nanocomposite. As with its applications in optoelectronics, the use of 1,2-bis(3-nitrophenoxy)ethane and its derivatives in hybrid materials and nanocomposites is an area that warrants further investigation.

Q & A

Q. What are the standard synthetic routes for 1,2-Bis(3-nitrophenoxy)ethane in laboratory settings?

A multi-step synthesis approach is typically employed. First, 3-nitrophenol is reacted with 1,2-dibromoethane under alkaline conditions (e.g., KOH) to form the ether linkage. Subsequent purification via recrystallization or column chromatography ensures product purity. Reaction optimization may involve adjusting molar ratios (e.g., 2:1 phenol-to-dibromoethane) and solvent selection (e.g., acetone or DMF) to enhance yield. Intermediate characterization using TLC or FTIR is critical to monitor progress .

Q. How is 1,2-Bis(3-nitrophenoxy)ethane characterized post-synthesis?

Key characterization methods include:

- NMR spectroscopy : H and C NMR confirm the aromatic nitro group signals (δ ~8.0–8.5 ppm for protons) and ethoxy bridge (δ ~4.5 ppm).

- Melting point analysis : Compare observed values (e.g., 138–142°C) with literature data to verify purity.

- Elemental analysis : Validate empirical formula (CHNO) through C/H/N/O percentages. Discrepancies in spectral data require re-evaluation of synthetic conditions or purification steps .

Q. What safety protocols are essential when handling 1,2-Bis(3-nitrophenoxy)ethane?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of nitro compound vapors.

- Waste disposal : Segregate nitro-containing waste and transfer to certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in synthesizing 1,2-Bis(3-nitrophenoxy)ethane?

Systematic optimization involves:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.

- Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates.

- Temperature control : Heating under reflux (80–100°C) accelerates etherification but may require quenching to avoid byproducts. Post-reaction, HPLC or GC-MS can identify side products (e.g., mono-substituted intermediates) for targeted adjustments .

Q. How should researchers address discrepancies in spectral data during characterization?

- Spectral mismatch : Compare observed NMR/IR peaks with computational simulations (e.g., DFT) or databases like SciFinder.

- Purity checks : Repeat recrystallization or employ preparative HPLC to isolate impurities.

- Isotopic labeling : Use N-labeled nitro precursors to track unexpected side reactions in complex matrices .

Q. What advanced applications does 1,2-Bis(3-nitrophenoxy)ethane have in polymer science?

The nitro groups in this compound may act as electron-withdrawing moieties, enabling:

- Flame retardancy : Analogous to brominated ethane derivatives, nitro groups can suppress combustion by releasing inert gases (e.g., NO) under thermal stress.

- Polymer crosslinking : Incorporate into epoxy resins or polyurethanes to enhance thermal stability. Synergistic effects with nanofillers (e.g., nanoclay) could further improve flame-retardant efficiency in composite materials .

Methodological Notes

- Data contradiction analysis : Conflicting melting points or spectral data often arise from polymorphic forms or residual solvents. Single-crystal X-ray diffraction (SCXRD) resolves structural ambiguities .

- Scale-up challenges : Pilot-scale synthesis requires solvent recovery systems and continuous flow reactors to maintain reproducibility and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.